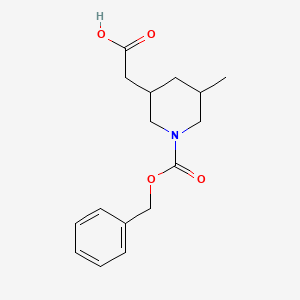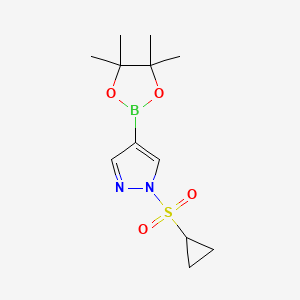![molecular formula C16H14N4O2 B2904417 N-cyano-3-ethyl-N-{[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline CAS No. 1423744-65-3](/img/structure/B2904417.png)
N-cyano-3-ethyl-N-{[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyano-3-ethyl-N-{[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline: is a compound notable for its unique chemical structure, which integrates cyano, ethyl, furan, and oxadiazole groups. Such compounds are often synthesized for their potential use in various chemical and biological applications due to their complex functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of N-cyano-3-ethyl-N-{[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline generally involves multi-step organic synthesis. Each step needs precise conditions, such as controlled temperatures, specific solvents, and appropriate catalysts to ensure the desired product's yield and purity. The process might start with the synthesis of intermediate compounds, like furan and oxadiazole derivatives, followed by their coupling under conditions that facilitate the formation of the final product. Typical reagents include N-cyanoaniline and ethyl-bromoacetate, followed by reaction with furan and oxadiazole derivatives.
Industrial Production Methods: : Industrial production of such compounds requires scalable and cost-effective methods. Techniques such as continuous flow synthesis and the use of automated reactors might be employed. These methods ensure consistent quality and yield at a larger scale, adhering to industrial safety and environmental standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation to form oxadiazole-oxide derivatives.
Reduction: : Reduction can yield amine derivatives, impacting its electronic and structural properties.
Substitution: : The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substituting agents like halogens under mild conditions.
Major Products: : Major products include oxidized oxadiazole compounds, reduced amine variants, and substituted furans.
Wissenschaftliche Forschungsanwendungen
Chemistry: : It serves as a key intermediate in synthesizing more complex molecules for pharmaceuticals and agrochemicals.
Biology: : Its structural motif is often explored in drug discovery for antimicrobial, antiviral, and anticancer properties.
Medicine: : Potential use in developing novel therapeutics owing to its bioactive structural elements.
Industry: : Used in creating specialty chemicals and materials with tailored properties.
Wirkmechanismus
Mechanism: : This compound exerts its effects through interaction with specific molecular targets, possibly enzymes or receptors, altering their activity.
Molecular Targets and Pathways: : It might target cellular pathways involving oxidative stress or inflammation, given its structural propensity for such interactions.
Vergleich Mit ähnlichen Verbindungen
Unique Features: : Compared to similar compounds, its integration of the furan and oxadiazole ring offers unique electronic properties and biological activity.
Similar Compounds: : Similar compounds include N-cyano-N-(furan-2-ylmethyl)aniline and 3-ethyl-N-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline. they lack the precise substitution pattern that provides the distinct characteristics of N-cyano-3-ethyl-N-{[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline.
Got any other topics you want to dive into next?
Eigenschaften
IUPAC Name |
(3-ethylphenyl)-[[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-2-12-4-3-5-14(8-12)20(11-17)9-15-18-16(19-22-15)13-6-7-21-10-13/h3-8,10H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSLCINIGONJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC2=NC(=NO2)C3=COC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Isopropyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2904334.png)

![2-(benzo[d]isoxazol-3-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2904336.png)
![6-ethoxy-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2904339.png)
![ethyl 2-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2904340.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2904341.png)


![{[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2904348.png)
![{[2-(3,4-DIETHOXYPHENYL)ETHYL]CARBAMOYL}METHYL 2,6-DIFLUOROBENZOATE](/img/structure/B2904349.png)
![2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2904351.png)



